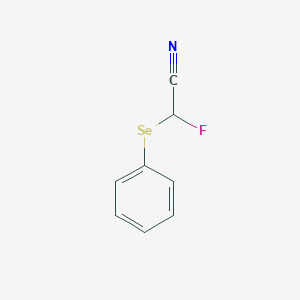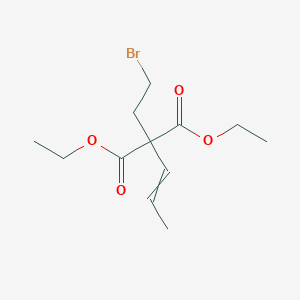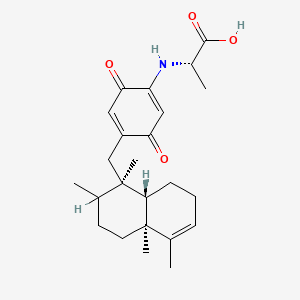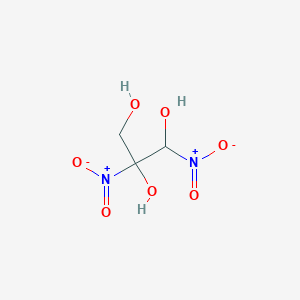![molecular formula C16H30O B14274752 [1-(Hexyloxy)but-3-EN-1-YL]cyclohexane CAS No. 137438-48-3](/img/structure/B14274752.png)
[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a butenyl group and a hexyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hexyloxy)but-3-en-1-yl]cyclohexane typically involves the reaction of cyclohexane with a butenyl halide and a hexyloxy halide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reactions. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to improve reaction rates and selectivity. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bond in the butenyl group to a single bond, forming a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the hexyloxy group, where nucleophiles such as halides or amines replace the hexyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in anhydrous solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of [1-(Hexyloxy)but-3-en-1-yl]cyclohexane involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In the context of anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmethanol: Similar structure but with a hydroxyl group instead of a hexyloxy group.
Cyclohexylbutene: Similar structure but without the hexyloxy group.
Hexylcyclohexane: Similar structure but with a hexyl group instead of a hexyloxy group.
Uniqueness
[1-(Hexyloxy)but-3-en-1-yl]cyclohexane is unique due to the presence of both a butenyl group and a hexyloxy group, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
137438-48-3 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
1-hexoxybut-3-enylcyclohexane |
InChI |
InChI=1S/C16H30O/c1-3-5-6-10-14-17-16(11-4-2)15-12-8-7-9-13-15/h4,15-16H,2-3,5-14H2,1H3 |
InChI-Schlüssel |
IXUSPKQZUXWWDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(CC=C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)

![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)

![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
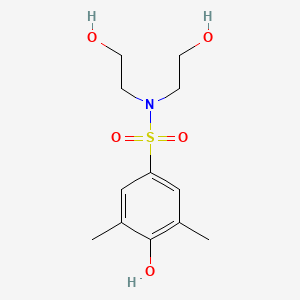

![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)

